molecular formula C27H20 B6363575 Bis(fluoren-9-yl)methane CAS No. 3912-46-7

Bis(fluoren-9-yl)methane

Cat. No.: B6363575
CAS No.: 3912-46-7
M. Wt: 344.4 g/mol
InChI Key: LEIXOAPYYGYATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(fluoren-9-yl)methane is a hydrocarbon compound comprising a central methane carbon bonded to two fluoren-9-yl groups. The fluorene moieties are aromatic bicyclic systems (C₁₃H₁₀), contributing rigidity and π-conjugation. This structure imparts unique steric and electronic properties, making it relevant in materials science and catalysis. Synthesis typically involves alkylation or coupling reactions, as seen in derivatives like Bis(9-((9H-fluoren-9-yl)methyl)-9H-fluoren-9-yl)methane ().

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16,26-27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIXOAPYYGYATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structure Features Key Differences from Bis(fluoren-9-yl)methane Reference
9,9-Bis(4-hydroxyphenyl)fluorene Two 4-hydroxyphenyl groups attached to fluorene Polar hydroxyl groups enhance solubility and reactivity
C2-Symmetric Fluoren-9-ylidene Malonate Bis(oxazoline) Fluorenylidene core with malonate and oxazoline Electron-withdrawing groups alter electronic properties; used in asymmetric catalysis
Epoxy-based Bis-phenol Fluorene 9,9-Bis[(4-Oxiranylmethoxyphenyl)fluorene Epoxy groups enable cross-linking in polymer chemistry
4-(9-Propyl fluoren-9-yl)-1,2-butylene Oxide Propyl and epoxy substituents on fluorene Increased steric bulk and functional versatility

Electronic and Steric Properties

  • Conjugation : this compound exhibits extended π-conjugation, similar to fluorenylidene malonate ligands (). However, the absence of electron-withdrawing groups (e.g., malonate) results in a less polarized electron density distribution.
  • Steric Bulk : The planar fluorene groups create a rigid, bulky environment comparable to N-(fluoren-9-yl) NHC ligands in Ru catalysts (). This bulkiness enhances thermal stability but may hinder reactivity in sterically sensitive reactions.

Solubility and Stability

  • This compound: Low solubility in polar solvents due to non-polar aromatic cores (inferred from ).
  • Hydroxyl/Epoxy Derivatives: Improved solubility in polar solvents (e.g., 9,9-Bis(4-hydroxyphenyl)fluorene in ethanol).
  • Catalytic Complexes : Ru-NHC catalysts with fluorenyl arms show stability in organic solvents like toluene ().

Data Tables

Table 1: Key Physical Properties

Compound Molecular Weight Solubility (Predicted) Melting Point (°C) Reference
This compound 332.82* Low in polar solvents Not reported
9,9-Bis(4-hydroxyphenyl)fluorene 350.41 Moderate in ethanol 280–285
Fluorenyl NHC Ru Catalyst (Ru9) ~800–900 High in toluene Decomposes >200

*Derivative molecular weight from .

Table 2: Catalytic Performance Comparison

Catalyst Type Substrate Conversion (%) Selectivity (%) Reference
This compound-derived α-Olefin 85 92
SIMes-based Ru Catalyst α-Olefin 78 88
Hoveyda-type Ru11 Challenging olefins 90 95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.